Diglicinato de azeloíl potásico

Descripción general

Descripción

Synthesis Analysis

The synthesis of Potassium Azeloyl Diglycinate involves the reaction of azelaic acid with glycine and potassium hydroxide. The process aims to conjugate the azelaic acid with glycine, improving its solubility and effectiveness, followed by neutralization with potassium to form a stable compound. This synthesis pathway ensures the compound retains the beneficial properties of azelaic acid while being more skin-friendly.

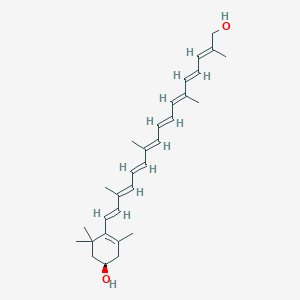

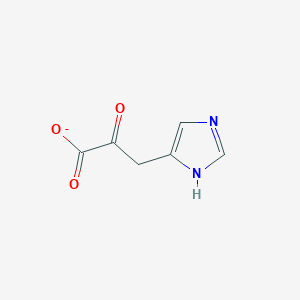

Molecular Structure Analysis

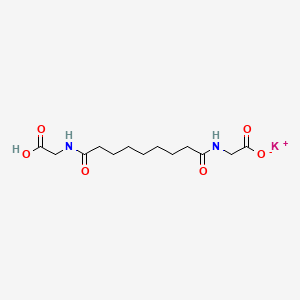

Potassium Azeloyl Diglycinate’s structure incorporates azelaic acid linked to glycine, a simple amino acid, through an amide bond, with potassium ions balancing the molecule's charge. This structure contributes to its water solubility, making it suitable for topical applications. The presence of both carboxylic and amino functionalities within the same molecule allows for a diverse range of interactions with biological molecules, enhancing its efficacy in skin treatments.

Chemical Reactions and Properties

Chemically, Potassium Azeloyl Diglycinate exhibits properties typical of both azelaic acid and glycine. It can participate in reactions characteristic of carboxylic acids (such as esterification and amidation) and those of amino acids (like peptide bond formation). Its stability under physiological conditions is crucial for its use in skincare, ensuring that it remains effective over time without significant decomposition.

Physical Properties Analysis

The compound is characterized by its solubility in water and stability in various formulations. Its physical state allows for easy incorporation into creams, serums, and cleansers. The physical properties of Potassium Azeloyl Diglycinate, including its viscosity and spreadability, make it an ideal ingredient in cosmetic formulations, contributing to the sensory characteristics of the final product.

Chemical Properties Analysis

Potassium Azeloyl Diglycinate acts as a mild exfoliant, antibacterial, and anti-inflammatory agent. Its chemical structure allows it to regulate sebum production, reduce acne-causing bacteria, and diminish the appearance of hyperpigmentation. Its efficacy is attributed to its ability to inhibit tyrosinase, an enzyme involved in melanin production, thus offering brightening effects without irritation.

- (Rohmani, Dinda, & Ainurofiq, 2021) explores its use in anti-aging creams, emphasizing its ability to hydrate and regenerate skin cells.

- (Shang et al., 2010) discusses a synthesis approach that could be adapted for producing Potassium Azeloyl Diglycinate, highlighting the role of palladium-catalyzed decarboxylative cross-coupling.

Aplicaciones Científicas De Investigación

Aclaramiento de la piel

El diglicinato de azeloíl potásico se ha identificado como un aclarante de la piel multifuncional. Se utiliza en formulaciones cosméticas por su capacidad para aclarar la piel, lo que se atribuye a su acción sobre la síntesis de melanina. Este compuesto es un derivado más soluble del ácido azelaico, lo que permite su uso en varios productos cosméticos .

Normalización del sebo

El compuesto es conocido por sus propiedades reguladoras del sebo. Ayuda a normalizar la producción de sebo, lo que lo hace beneficioso para las pieles grasas y propensas al acné. Al regular el sebo, puede prevenir la formación de acné y mejorar la textura general de la piel .

Tratamiento de la rosácea

Los estudios clínicos han demostrado que el this compound puede reducir los síntomas de la rosácea, como el enrojecimiento, el eritema y la telangiectasia. Se ha utilizado en formulaciones tópicas para aliviar estos síntomas, proporcionando un enfoque terapéutico para controlar esta afección cutánea crónica .

Propiedades antiacné

Sus propiedades antiinflamatorias hacen del this compound un ingrediente eficaz en los tratamientos antiacné. Ayuda a reducir la inflamación y el enrojecimiento asociados con el acné, contribuyendo a una piel más clara .

Tratamiento de trastornos de la hiperpigmentación

El this compound ha demostrado eficacia clínica en el tratamiento del melasma, un trastorno de la hiperpigmentación caracterizado por manchas oscuras en la piel. Ayuda a reducir la apariencia de estas manchas, mejorando la uniformidad del tono de la piel .

Calmar la piel sensible

Las investigaciones indican que el this compound es beneficioso para calmar la piel sensible. Reduce el enrojecimiento y la irritación, que son problemas comunes para las personas con tipos de piel sensibles .

Efectos hidratantes

Se ha descubierto que el compuesto restaura la hidratación de la piel y previene la pérdida de agua transepidérmica (TEWL). Esto lo convierte en un ingrediente valioso en los humectantes, especialmente para afecciones como la rosácea donde la función de la barrera cutánea se ve comprometida .

Mejorar la textura y el tono de la piel

El this compound ayuda con el tono y la textura desigual de la piel. Ayuda a reducir la apariencia del enrojecimiento y proporciona un cutis más uniforme, lo que es deseable en los productos cosméticos destinados a mejorar la estética de la piel .

Mecanismo De Acción

Target of Action

Potassium Azeloyl Diglycinate (PAD), also known as Azeloglicina, primarily targets the sebaceous glands in the skin . It works to balance sebum production, preventing excess oiliness while maintaining the skin’s natural moisture barrier . This regulatory effect makes it particularly suitable for individuals with acne-prone, oily, or combination skin .

Mode of Action

PAD interacts with its targets by regulating key enzymes involved in sebaceous gland activity . It effectively reduces excessive oil secretion . PAD also inhibits tyrosinase activity, an enzyme that controls melanin production . This helps to brighten the skin .

Biochemical Pathways

PAD affects the biochemical pathways involved in sebum production and melanin synthesis . It limits sebum production, acting as an anti-inflammatory agent, and inhibits melanin synthesis . The core component, azelaic acid, has been shown to competitively inhibit tyrosinase, the main enzyme involved in the formation of melanin .

Pharmacokinetics

This solubility likely contributes to its bioavailability and its ability to be effectively used in various skincare products .

Result of Action

The molecular and cellular effects of PAD’s action include reducing erythema, evaluated both instrumentally and clinically . In addition, it has anti-inflammatory and moisturizing effects . PAD also enhances skin elasticity and improves the sensory profile of the formulation, leading to a radiant, bright, and healthy appearance .

Action Environment

Environmental factors such as UV radiation can influence the action of PAD. For instance, exposure to UV rays promotes the synthesis of new melanin . Therefore, the use of sunscreens to reduce the stimulating effect of UV radiation on melanogenesis is an important step in skincare management . Furthermore, PAD is stable over time and has been confirmed in several formulations such as cleansers, gels, gel emulsions, and oil-in-water emulsions .

Propiedades

IUPAC Name |

potassium;2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.K/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21;/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZMBDKPRFLCKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21KN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197273 | |

| Record name | Potassium azeloyl diglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477773-67-4 | |

| Record name | Potassium azeloyl diglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477773674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium azeloyl diglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen heptylenedicarboxamidodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM AZELOYL DIGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02RVN6NYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the cosmetic applications of Potassium Azeloyl Diglycinate?

A1: Potassium Azeloyl Diglycinate is recognized for its multi-functional properties in cosmetic formulations, particularly in skin-lightening and sebum regulation. [] It is also investigated for its potential in treating hyperpigmentation, moisturizing, and promoting skin cell regeneration. [, , ] Furthermore, it exhibits anti-inflammatory effects, making it a potential ingredient for managing skin conditions like rosacea. [, ]

Q2: How does the formulation of Potassium Azeloyl Diglycinate impact its stability and effectiveness in topical applications?

A2: Research suggests that the concentration of excipients, such as triethanolamine (used as an emulsifying agent), can significantly impact the physicochemical stability and efficacy of Potassium Azeloyl Diglycinate creams. [] For example, a study found that a specific formulation containing Potassium Azeloyl Diglycinate, along with hydroxypropyl chitosan, effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. [] Another study demonstrated that a cream containing 5% Potassium Azeloyl Diglycinate and 1% hydroxypropyl chitosan effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. []

Q3: What is the role of Potassium Azeloyl Diglycinate in maintaining the benefits of chemical resurfacing treatments?

A3: A clinical study highlighted that a daily skincare regimen incorporating Potassium Azeloyl Diglycinate, along with other active ingredients, could maintain and potentially enhance the positive effects of chemical resurfacing treatments for a minimum of 12 weeks. [] This suggests its potential role in prolonging the benefits of such procedures.

Q4: Are there alternative delivery systems for Potassium Azeloyl Diglycinate beyond traditional creams and emulsions?

A4: Yes, research explored the use of hydrolyzed poly(N-vinylformamide-co-N-hydroxyethyl acrylamide) hydrogels as a potential delivery system for Potassium Azeloyl Diglycinate. [] This innovative approach demonstrated controlled and pH-responsive release of the compound, highlighting its potential in enhancing product efficacy and user experience.

Q5: How does Potassium Azeloyl Diglycinate compare to other skin-lightening agents in terms of efficacy and safety?

A5: While Potassium Azeloyl Diglycinate is recognized for its skin-lightening properties, direct comparative studies with other agents are limited within the provided research. Further investigations are needed to comprehensively evaluate its efficacy and safety profile relative to existing alternatives. A study focusing on the effects of a topical emulsion containing trans-4-(aminomethyl)cyclohexanecarboxylic acid, Potassium Azeloyl Diglycinate, and niacinamide in individuals with melasma is mentioned, but detailed results are not provided. []

Q6: What research has been done on the use of Potassium Azeloyl Diglycinate in combination with other cosmetic ingredients?

A6: Several studies explore the synergistic effects of Potassium Azeloyl Diglycinate in combination with other active ingredients. For instance, a whitening mask formulation incorporating yak ossein peptide and Potassium Azeloyl Diglycinate demonstrated promising results in promoting skin whitening, wrinkle reduction, and anti-aging effects. [] This highlights the potential of combining ingredients to enhance desired cosmetic outcomes.

Q7: Has the antioxidant activity of Potassium Azeloyl Diglycinate been investigated?

A7: Yes, one study compared the antioxidant activity of Potassium Azeloyl Diglycinate to Vitamin C using the DPPH method. [] The results revealed that while Potassium Azeloyl Diglycinate exhibits antioxidant properties, its activity is significantly weaker compared to Vitamin C. This finding suggests that relying solely on Potassium Azeloyl Diglycinate for substantial antioxidant protection might be insufficient.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)

![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)

![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)

![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)

![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)

![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)